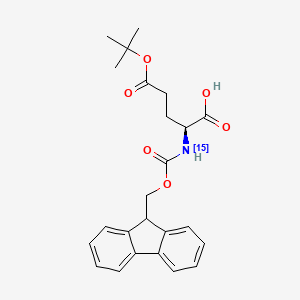

Fmoc-Glu(OtBu)-OH-15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H27NO6 |

|---|---|

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1/i25+1 |

InChI-Schlüssel |

OTKXCALUHMPIGM-HWAMHAJJSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Fmoc-Glu(OtBu)-OH-15N: Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and handling of Fmoc-Glu(OtBu)-OH-15N, a crucial isotopically labeled building block in modern peptide research and drug development. This document is intended to serve as a comprehensive resource for scientists utilizing this compound in their laboratory workflows.

Core Chemical Properties

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester with a nitrogen-15 isotope, is a derivative of the amino acid glutamic acid. The Fmoc protecting group on the alpha-amino group and the tert-butyl ester on the gamma-carboxyl group are instrumental in its primary application in solid-phase peptide synthesis (SPPS). The incorporation of the stable ¹⁵N isotope allows for the use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study peptide structure, dynamics, and metabolism.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various suppliers and chemical databases.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl[¹⁵N]amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [3][4][5] |

| Molecular Formula | C₂₄H₂₇¹⁵NO₆ | [3][4][6][7] |

| Molecular Weight | 426.47 g/mol | [3][4][6][7][8][9][10] |

| CAS Number | Not available for the ¹⁵N variant; 71989-18-9 for the unlabeled compound | [9] |

| Physical and Chemical Properties | Value | Source(s) |

| Appearance | White to off-white solid/powder | [11] |

| Purity (CP) | ≥96% | [12][13] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [3][4][5][10] |

| Optical Activity [α]25/D | -4.21° (c = 1 in acetic acid: water (4:1)) | [3][4][5][10] |

| Melting Point | 91 - 94 °C | [11] |

| Solubility | Insoluble in water. Soluble in organic solvents like DMF, NMP, DCM, and chloroform. | [11][14] |

| Storage Temperature | 2°C to 8°C, desiccated and protected from light. | [9][13] |

Experimental Applications and Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) .[15] This methodology allows for the stepwise assembly of a peptide chain on a solid resin support.[16] The ¹⁵N label serves as a powerful tool for downstream analysis of the synthesized peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating this compound into a growing peptide chain during SPPS.

Caption: General workflow for incorporating this compound in SPPS.

Detailed Experimental Protocol: Incorporation of this compound via SPPS

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled glutamic acid residue. The synthesis is assumed to be performed on a standard solid-phase synthesis vessel.

Materials:

-

Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for an additional 10-15 minutes.[17]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of HBTU in DMF.

-

Add DIPEA (typically 2 equivalents of the amino acid) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[17]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[18]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Relationships in Fmoc-SPPS

The success of Fmoc-based SPPS relies on a series of carefully controlled chemical reactions. The following diagram illustrates the logical flow and the key chemical transformations involved.

Caption: Logical flow of chemical reactions in one cycle of Fmoc-SPPS.

Stability and Reactivity Considerations

This compound is stable under the recommended storage conditions. The Fmoc group is labile to basic conditions, which is the cornerstone of its use in SPPS.[19][20] Conversely, it is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups like tert-butyl (OtBu). The OtBu group is removed during the final cleavage step with a strong acid like TFA. Care should be taken to use high-quality, amine-free DMF during synthesis to prevent premature Fmoc deprotection. During the final TFA cleavage, scavengers such as TIS are crucial to prevent the reactive carbocations generated from the cleavage of the OtBu group from causing side reactions with sensitive amino acid residues.[6]

This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications and troubleshooting, researchers should consult specialized literature in peptide synthesis and NMR spectroscopy.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. peptide.com [peptide.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound 98 atom % 15N, 99% (CP) [sigmaaldrich.com]

- 11. Fmoc-Glu(OtBu)-OH(71989-18-9)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% - Cambridge Isotope Laboratories, CNLM-4753-H-0.1 [isotope.com]

- 14. Buy Fmoc-D-Glu(OtBu)-OH | 104091-08-9 [smolecule.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. bachem.com [bachem.com]

- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. genscript.com [genscript.com]

A Technical Guide to Fmoc-Glu(OtBu)-OH-15N: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-L-Glutamic acid-γ-tert-butyl ester (¹⁵N), a key building block in modern peptide synthesis and a valuable tool in drug discovery and development. This isotopically labeled amino acid derivative enables precise tracking and quantification in complex biological systems, offering unique insights into peptide and protein metabolism, receptor binding, and signaling pathways.

Core Data and Physical Properties

Fmoc-Glu(OtBu)-OH-¹⁵N is a derivative of the amino acid glutamic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group. The incorporation of a stable ¹⁵N isotope provides a distinct mass shift, facilitating its use in mass spectrometry-based applications.

| Property | Value | References |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid-¹⁵N γ-O-t-butyl ester, L-Glutamic acid-¹⁵N N-Fmoc,γ-O-t-butyl ester | [1][2] |

| Chemical Formula | C₂₄H₂₇¹⁵NO₆ | [3] |

| Molecular Weight | ~426.47 g/mol | [1][2][3] |

| CAS Number | A specific CAS number for the ¹⁵N-labeled compound is not consistently provided. The unlabeled compound's CAS is 71989-18-9.[3][4][5] | [3][4][5] |

| Appearance | White to off-white powder/solid | [1][2][6] |

| Purity | ≥98.0% (HPLC), 99% (CP) | [1][2][7] |

| Isotopic Purity | 98 atom % ¹⁵N | [1][2] |

| Optical Activity | [α]25/D -4.21°, c = 1 in acetic acid: water (4:1) | [1][2] |

| Storage | Store refrigerated (+2°C to +8°C), desiccated, and protected from light. | [3][7] |

| Solubility | Soluble in organic solvents like DMF. | [8] |

Key Applications in Research and Drug Development

The unique structural features of Fmoc-Glu(OtBu)-OH-¹⁵N make it an indispensable reagent in several advanced research areas:

-

Peptide Synthesis : It is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS) for creating peptides with specific sequences.[7][9] The protecting groups prevent unwanted side reactions during the stepwise assembly of the peptide chain.[9]

-

Drug Development : This compound is crucial for developing peptide-based therapeutics, where precise modifications can enhance bioactivity and selectivity.[8] It is also used in creating drug delivery systems and targeted therapies.[8][10] For instance, it has been used as a linker in the preparation of paclitaxel derivatives for targeted cancer therapy.[7][10]

-

Metabolic Studies : The ¹⁵N label allows for tracing the metabolic fate of glutamic acid and peptides containing this residue in biological systems.[11] This is vital for understanding drug metabolism and pharmacokinetics.

-

Biomolecular NMR : The isotopic label is suitable for biomolecular NMR studies, aiding in the structural and dynamic analysis of peptides and proteins.[1][2][3]

-

Mass Spectrometry : Labeled peptides synthesized with this amino acid serve as internal standards for quantitative proteomics and metabolomics by mass spectrometry.[12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH-¹⁵N

This protocol outlines the general steps for incorporating Fmoc-Glu(OtBu)-OH-¹⁵N into a peptide chain using manual or automated SPPS.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Wang or Rink Amide resin) to anchor the first amino acid.[8]

-

Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes.[13]

2. First Amino Acid Coupling:

-

Attach the C-terminal amino acid to the resin using an activation agent like DIC/HOBt or HBTU.[8]

3. Deprotection:

-

Remove the Fmoc protecting group from the resin-bound amino acid to expose the free amine.

-

Treat the resin with a 20% solution of piperidine in DMF for about 5-10 minutes.[8][13]

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.[13]

4. Coupling of Fmoc-Glu(OtBu)-OH-¹⁵N:

-

Dissolve Fmoc-Glu(OtBu)-OH-¹⁵N and an activating agent (e.g., HBTU, HATU) in DMF.[13]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test.[14]

5. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).

6. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

7. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group) simultaneously.

-

This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[4][9]

8. Purification and Analysis:

-

Purify the cleaved peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and HPLC.

SPPS Workflow for incorporating Fmoc-Glu(OtBu)-OH-¹⁵N.

Analysis of ¹⁵N-Labeled Peptides by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for analyzing peptides containing ¹⁵N.

1. Sample Preparation:

-

For GC-MS analysis, peptides may need to be hydrolyzed back to their constituent amino acids and then derivatized (e.g., as N-acetyl methyl esters) to make them volatile.[15] For LC-MS, the peptide can often be analyzed directly.

2. Instrumentation:

-

GC-C-IRMS (Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry): This highly sensitive technique is used for precise measurement of ¹³C and ¹⁵N enrichment. The sample is passed through a gas chromatograph, combusted to N₂ gas, and then introduced into an isotope ratio mass spectrometer.[15][16]

-

LC-MS/MS: This is a common method for sequencing and quantifying peptides. The ¹⁵N label will result in a predictable mass shift in the parent ion and fragment ions, allowing for differentiation from unlabeled counterparts.

3. Data Analysis:

-

The isotopic enrichment can be calculated by comparing the ion intensities of the labeled and unlabeled peptide or amino acid fragments.[17] This allows for accurate quantification in complex mixtures.

Signaling Pathways Involving Glutamate

Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in a vast array of signaling pathways crucial for normal brain function, including learning and memory.[18][19][20] It exerts its effects by binding to both ionotropic and metabotropic receptors on postsynaptic neurons.[18][20]

-

Ionotropic Receptors (iGluRs): These are ligand-gated ion channels (e.g., NMDA, AMPA, and kainate receptors) that, upon glutamate binding, open to allow the influx of cations like Na⁺ and Ca²⁺, leading to rapid neuronal depolarization and signal transmission.[18]

-

Metabotropic Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.[19][20]

Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders, as well as in the metabolism of certain cancers, making it a key target for drug development.[19][21]

Simplified diagram of glutamate receptor signaling.

References

- 1. This compound 98 atom % 15N, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 98 atom % 15N, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Glu(OtBu)-OH, 71989-18-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 6. innospk.com [innospk.com]

- 7. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]

- 8. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 9. nbinno.com [nbinno.com]

- 10. Fmoc-Glu(OtBu)-OH: Self-Assembly, Drug Delivery, and Supramolecular Hydrogel Applications_Chemicalbook [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. chempep.com [chempep.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 16. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Glutamic acid - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

Fmoc-Glu(OtBu)-OH-¹⁵N: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-Glu(OtBu)-OH-¹⁵N, a critical isotopically labeled building block in peptide synthesis and related research. The document details experimental protocols for solubility determination and its use in Solid-Phase Peptide Synthesis (SPPS), alongside relevant biological context and advanced research applications.

Introduction to Fmoc-Glu(OtBu)-OH-¹⁵N

N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester with a ¹⁵N-labeled α-amino group, or Fmoc-Glu(OtBu)-OH-¹⁵N, is a selectively protected amino acid derivative essential for the synthesis of isotopically labeled peptides. The Fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid of the glutamic acid residue. The incorporation of the stable isotope ¹⁵N allows for the sensitive and specific tracking of the amino acid and the resulting peptides in various analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[][2].

The solubility of this reagent is a paramount physical property, directly impacting its handling, reaction kinetics, and the overall efficiency of peptide synthesis[]. Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purification processes.

Solubility Data

The solubility of Fmoc-Glu(OtBu)-OH-¹⁵N is comparable to its unlabeled counterpart, Fmoc-Glu(OtBu)-OH. It is characterized by poor solubility in aqueous solutions and good solubility in a range of polar aprotic organic solvents commonly employed in peptide synthesis.

Table 1: Quantitative and Qualitative Solubility of Fmoc-Glu(OtBu)-OH

| Solvent | Abbreviation | Solubility | Notes |

| Dimethyl Sulfoxide | DMSO | 100 mg/mL (235 mM)[4] | Ultrasonic agitation and gentle heating to 37°C can aid dissolution[4]. |

| N,N-Dimethylformamide | DMF | Clearly soluble (1 mmole in 2 ml)[5] | A standard solvent for SPPS; however, it can degrade over time to form dimethylamine, which can prematurely deprotect the Fmoc group[6]. |

| N-Methyl-2-pyrrolidone | NMP | High solubility[6][7] | Often preferred over DMF for its higher polarity and stability, leading to improved solvation and coupling yields[6]. |

| Dichloromethane | DCM | Good solubility[6][7] | Commonly used in Boc-based SPPS and for dissolving reagents, but less so in Fmoc chemistry due to reactivity with piperidine[6]. |

| Chloroform | CHCl₃ | Good solubility[7] | A chlorinated solvent in which the compound is soluble. |

| Water | H₂O | Insoluble[8][9][10] | Fmoc-protected amino acids are generally poorly soluble in water[9]. |

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a standard method for determining the solubility of an Fmoc-amino acid in a given solvent.

Caption: A stepwise workflow for the experimental determination of solubility.

Methodology:

-

Preparation: Accurately weigh a sample of Fmoc-Glu(OtBu)-OH-¹⁵N. Dispense a precise volume of the test solvent into a vial.

-

Dissolution: Add a small, known amount of the amino acid to the solvent.

-

Agitation: Vigorously mix the solution using a vortex or shaker at a controlled temperature. Gentle heating (e.g., to 37°C) can be applied to assist dissolution, as some sources suggest[4].

-

Observation: Visually inspect the solution for any remaining undissolved solid.

-

Iteration: If the solid dissolves completely, add another known amount and repeat the agitation and observation steps.

-

Saturation Point: Continue adding the amino acid until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged agitation).

-

Quantification: To determine the precise solubility, centrifuge the saturated solution to pellet the excess solid. The concentration of the dissolved compound in the supernatant can then be accurately measured using techniques like HPLC or UV-Vis spectroscopy by measuring the absorbance of the Fmoc group.

Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the manual coupling of an Fmoc-amino acid to a resin-bound peptide chain.

Reagents:

-

Fmoc-Glu(OtBu)-OH-¹⁵N (3-5 equivalents relative to resin loading)

-

Activating agents: e.g., HATU (3-4.5 eq), HOBt (5 eq)[11][12]

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (5-10 eq)[12]

-

Solvent: High-purity DMF or NMP

-

Fmoc-deprotected peptidyl-resin

Methodology:

-

Resin Preparation: Swell the resin in the chosen solvent (DMF or NMP). Perform Fmoc deprotection on the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF[12]. Wash the resin thoroughly with the solvent to remove all traces of piperidine.

-

Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH-¹⁵N, the activating agent (e.g., HATU), and an additive like HOBt in the synthesis solvent[11][12]. Add the base (e.g., DIPEA) to the mixture and allow it to pre-activate for several minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Reaction: Agitate the mixture at room temperature for 1-4 hours to allow the coupling reaction to proceed to completion[12].

-

Monitoring: Perform a colorimetric test (e.g., Kaiser or Fmoc test) to confirm the completion of the coupling reaction. The Fmoc test measures the UV absorbance after the release of a small amount of Fmoc groups to quantify unreacted sites[13].

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with the solvent to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Biological Context: Glutamate Signaling Pathways

Glutamic acid is the major excitatory neurotransmitter in the mammalian central nervous system[14][15]. Its signaling is fundamental to a vast array of physiological processes, including learning and memory. Glutamate exerts its effects by binding to and activating ionotropic and metabotropic receptors on postsynaptic neurons[16][17]. Dysregulation of these pathways is implicated in numerous neurological and psychiatric disorders[15][18].

Caption: Glutamate activates both fast ionotropic and slower metabotropic pathways.

-

Ionotropic Receptors (iGluRs): These are ligand-gated ion channels. When glutamate binds, they undergo a conformational change, allowing ions like Na⁺ and Ca²⁺ to flow into the cell. This causes rapid membrane depolarization and initiates signal transmission[14][18].

-

Metabotropic Receptors (mGluRs): These receptors are coupled to intracellular G-proteins. Glutamate binding triggers a cascade involving second messenger systems, which can modulate ion channel activity and lead to downstream changes in gene expression and protein synthesis[15][17].

Application Workflow: ¹⁵N-Labeling in Quantitative Proteomics

The ¹⁵N label in Fmoc-Glu(OtBu)-OH-¹⁵N serves as a powerful tool for quantitative proteomics. In metabolic labeling techniques, cells or organisms are grown in media where standard nitrogen (¹⁴N) is replaced with ¹⁵N-containing nutrients. This leads to the global incorporation of the heavy isotope into the entire proteome.

Caption: General workflow for comparative proteomics using stable isotope labeling.

This approach, often used in techniques analogous to SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), allows for the precise relative quantification of proteins between two different experimental conditions (e.g., treated vs. untreated cells)[19]. When the samples are mixed, each peptide appears as a pair of peaks in the mass spectrometer, separated by a mass difference corresponding to the number of nitrogen atoms in the peptide[20]. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two original samples[19]. This method minimizes experimental variability as the samples are processed and analyzed together[19].

References

- 2. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. Buy Fmoc-D-Glu(OtBu)-OH | 104091-08-9 [smolecule.com]

- 8. Fmoc-Glu(OtBu)-OH(71989-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc-Glu(OtBu)-OH(71989-18-9)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 11. academic.oup.com [academic.oup.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijbs.com [ijbs.com]

- 18. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 19. biorxiv.org [biorxiv.org]

- 20. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15N Labeled Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and application of peptides incorporating 15N stable isotopes. It is designed to be a valuable resource for researchers in proteomics, drug discovery, and structural biology, offering detailed experimental protocols and insights into the quantitative analysis of labeled peptides.

Introduction to 15N Labeled Peptides

Stable isotope labeling with 15N has become an indispensable tool in the life sciences. By replacing the naturally abundant 14N with the heavier 15N isotope, researchers can introduce a mass shift in amino acids and, consequently, in the peptides and proteins that contain them. This subtle change allows for the differentiation and quantification of molecules in complex biological samples, providing invaluable data for a wide range of applications.

The primary advantages of using 15N labeled amino acids in peptide synthesis include:

-

Quantitative Analysis: Enables accurate relative and absolute quantification of peptides and proteins in complex mixtures using mass spectrometry.

-

Structural Elucidation: Facilitates the determination of peptide and protein structures and dynamics through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Metabolic and Pathway Tracing: Allows for the tracking of peptides and their metabolites in biological systems to study signaling pathways and metabolic flux.

-

Internal Standards: Serve as ideal internal standards in mass spectrometry-based assays, correcting for sample loss and ionization variability.

Synthesis of 15N Labeled Peptides

The most common and efficient method for producing synthetic peptides with defined sequences and high purity is Solid-Phase Peptide Synthesis (SPPS).[1] The use of 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry is the preferred approach due to its milder reaction conditions compared to traditional methods.[2]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a 15N Labeled Peptide

This protocol outlines the manual synthesis of a generic 15N labeled peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide.

Materials:

-

Rink Amide resin (100-200 mesh)

-

15N labeled Fmoc-amino acids and unlabeled Fmoc-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Cys)

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Procedure:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[2]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[2]

-

-

Amino Acid Coupling:

-

Dissolve 3-5 equivalents of the desired Fmoc-amino acid (15N labeled or unlabeled) and 3-5 equivalents of OxymaPure® in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution to pre-activate it for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a small sample of the resin can be tested using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[3]

-

After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Cysteine, add 2.5% DTT.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final 15N labeled peptide as a white powder.

-

Analysis of 15N Labeled Peptides

The two primary analytical techniques for characterizing 15N labeled peptides are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides unique and complementary information.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for confirming the successful synthesis of the 15N labeled peptide, determining the isotopic incorporation efficiency, and for quantitative proteomics studies.[4]

Materials:

-

Purified 15N labeled peptide

-

Unlabeled counterpart peptide (for relative quantification)

-

Formic acid

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the 15N labeled and unlabeled peptides of known concentrations.

-

Create a series of calibration standards by mixing the labeled and unlabeled peptides at different known ratios.

-

For quantitative analysis of a biological sample, a known amount of the 15N labeled peptide is spiked into the sample as an internal standard.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Separate the peptides using a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid.

-

-

MS/MS Analysis:

-

The eluting peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.

-

The mass spectrometer is operated in a data-dependent acquisition mode or a targeted mode (e.g., Parallel Reaction Monitoring, PRM) to select the precursor ions of both the labeled and unlabeled peptides for fragmentation.[5]

-

The resulting fragment ion spectra (MS/MS) are recorded.

-

-

Data Analysis:

-

Extract the ion chromatograms for the precursor ions of the 15N labeled and unlabeled peptides.

-

The area under the curve for each chromatogram is proportional to the abundance of the respective peptide.

-

The ratio of the peak areas of the labeled to unlabeled peptide is used to determine the relative or absolute quantity of the peptide in the sample.[6]

-

NMR Spectroscopy Analysis

NMR spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of peptides in solution.[7] The incorporation of 15N (and often 13C) is essential for resolving spectral overlap in larger peptides and for performing multidimensional NMR experiments.

Materials:

-

Purified 15N labeled peptide

-

NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)

-

NMR spectrometer with a cryoprobe

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized 15N labeled peptide in the NMR buffer to a final concentration of 0.1-1 mM.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Place the sample in the NMR spectrometer and tune the probe.

-

Acquire a two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the proton and nitrogen atoms that are directly bonded, primarily the backbone amide groups.

-

-

Data Analysis:

-

Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

-

The resulting 2D spectrum will show a peak for each backbone amide proton-nitrogen pair.

-

The dispersion of the peaks in the spectrum is an excellent indicator of whether the peptide is well-folded. A well-dispersed spectrum suggests a stable, structured conformation, while a spectrum with most peaks clustered in a narrow region indicates a disordered or unfolded state.

-

Quantitative Data Presentation

The quantitative data obtained from mass spectrometry and NMR can be summarized to compare the analytical performance of each technique.

| Parameter | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (1H-15N HSQC) |

| Primary Application | Quantification, Isotopic Enrichment | Structure, Dynamics, Binding |

| Typical Sample Conc. | fmol - pmol on column | 0.1 - 1 mM |

| Isotopic Incorporation | Directly measured from mass shift | Inferred from signal intensity |

| Quantitative Accuracy | High, especially with internal standards | Moderate, can be affected by relaxation |

| Throughput | High | Low to moderate |

| Structural Information | Indirect (from fragmentation) | High-resolution 3D structure |

Table 1: Comparison of Mass Spectrometry and NMR for the analysis of 15N labeled peptides.

| Amino Acid Labeled | Expected Mass Shift (Da) | Observed Mass Shift (Da) | Isotopic Incorporation (%) |

| Glycine (15N) | +1.00 | +0.99 | 99.0 |

| Alanine (15N) | +1.00 | +0.98 | 98.0 |

| Valine (15N) | +1.00 | +0.99 | 99.0 |

| Leucine (15N) | +1.00 | +0.97 | 97.0 |

Table 2: Example of isotopic incorporation efficiency for different 15N labeled amino acids determined by mass spectrometry. Data is hypothetical and for illustrative purposes. In practice, incorporation is typically >98%.

Mandatory Visualizations

Signaling Pathway Diagram

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[8] 15N labeled peptides can be used as substrates or inhibitors to study the kinetics and interactions within this pathway.

Caption: The ERK1/2 signaling pathway. [1-5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from peptide synthesis to final analysis for a typical quantitative proteomics experiment using a 15N labeled peptide.

Caption: Workflow for quantitative proteomics using 15N labeled peptides.

Conclusion

15N labeled amino acids are a cornerstone of modern peptide science, enabling researchers to ask and answer fundamental questions in biology and medicine. The combination of robust solid-phase synthesis protocols with powerful analytical techniques like mass spectrometry and NMR spectroscopy provides a versatile platform for quantitative proteomics, structural biology, and drug development. This guide has provided the core methodologies and a framework for the successful application of 15N labeled peptides in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. rsc.org [rsc.org]

- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification [frontiersin.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. ERK1 and ERK2 cascade | SGD [yeastgenome.org]

Technical Guide: Isotopic Purity of Fmoc-Glu(OtBu)-OH-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH), specifically labeled with the stable isotope Nitrogen-15 (¹⁵N). This essential building block is critical for the synthesis of ¹⁵N-labeled peptides used in quantitative proteomics, metabolic studies, and as internal standards for mass spectrometry. This document details its chemical and isotopic properties, provides representative experimental protocols for its synthesis and analysis, and illustrates key workflows.

Quantitative Data Summary

The isotopic and chemical purity of commercially available Fmoc-Glu(OtBu)-OH-¹⁵N and related labeled analogues are critical parameters for ensuring the accuracy and reliability of experimental results. Data from various suppliers are summarized below.

Table 1: Isotopic and Chemical Purity of Fmoc-Glu(OtBu)-OH-¹⁵N

| Parameter | Specification | Supplier Example |

| Isotopic Purity | 98 atom % ¹⁵N | Sigma-Aldrich[1][2][3] |

| Chemical Purity (Assay) | 99% (CP) | Sigma-Aldrich[1][2][3] |

| Appearance | Solid | Sigma-Aldrich[1][2][3] |

| Molecular Weight | 426.47 g/mol | Sigma-Aldrich[1][2][3] |

(CP) = Chemically Pure

Table 2: Purity of Other Isotopically Labeled Fmoc-Glu(OtBu)-OH Analogues

| Compound | Isotopic Purity | Chemical Purity | Supplier Example |

| Fmoc-Glu(OtBu)-OH-¹³C₅,¹⁵N | 99 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP) | Sigma-Aldrich[] |

| Fmoc-Glu(OtBu)-OH-¹³C₅,¹⁵N | 99 atom % ¹³C, 99 atom % ¹⁵N | 96% (CP) | Cambridge Isotope Laboratories[1] |

| Fmoc-Glu(α-OtBu)-OH-¹³C₅,¹⁵N | 99 atom % ¹³C, 98 atom % ¹⁵N | 97% (CP) | Sigma-Aldrich[5] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and isotopic analysis of Fmoc-Glu(OtBu)-OH-¹⁵N. These protocols are based on established chemical principles for amino acid protection and advanced analytical techniques for isotope ratio determination.

Representative Synthesis of Fmoc-Glu(OtBu)-OH-¹⁵N

The synthesis of Fmoc-Glu(OtBu)-OH-¹⁵N from L-Glutamic acid-¹⁵N is a multi-step process involving the orthogonal protection of the side-chain carboxylic acid and the α-amino group. The workflow ensures that the final product is suitable for solid-phase peptide synthesis (SPPS).[6][7]

Step 1: Side-Chain Esterification (γ-tert-butyl protection)

-

Starting Material: L-Glutamic acid-¹⁵N (≥99 atom % ¹⁵N).

-

Reagents: Isobutylene, Dioxane, Sulfuric Acid (catalytic amount).

-

Procedure: a. Suspend L-Glutamic acid-¹⁵N in anhydrous dioxane in a pressure-resistant vessel. b. Add a catalytic amount of concentrated sulfuric acid. c. Cool the mixture to -10°C and carefully condense a 10-fold molar excess of isobutylene into the vessel. d. Seal the vessel and allow it to warm to room temperature. Stir for 72 hours. e. Carefully vent the vessel to release excess isobutylene. f. Neutralize the reaction mixture with an appropriate base (e.g., sodium bicarbonate solution). g. Extract the product, H-Glu(OtBu)-OH-¹⁵N, using an organic solvent. Purify by crystallization or chromatography.

Step 2: N-terminal Fmoc Protection

-

Starting Material: H-Glu(OtBu)-OH-¹⁵N from Step 1.

-

Reagents: 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Sodium Bicarbonate, Acetone, Water.

-

Procedure: a. Dissolve H-Glu(OtBu)-OH-¹⁵N in a 10% sodium bicarbonate solution in water. b. In a separate flask, dissolve a 1.1 molar equivalent of Fmoc-OSu in acetone. c. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature. d. Allow the reaction to proceed for 4-6 hours. Monitor completion by TLC. e. Acidify the reaction mixture to pH 2 with dilute HCl. f. Extract the Fmoc-Glu(OtBu)-OH-¹⁵N product with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. h. Purify the final product by flash column chromatography on silica gel.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry is the definitive method for determining the isotopic enrichment of the final product. The following protocol is a representative method using an Orbitrap mass spectrometer.

-

Sample Preparation: a. Accurately weigh approximately 1 mg of Fmoc-Glu(OtBu)-OH-¹⁵N. b. Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL. c. Prepare a dilution series of a non-labeled Fmoc-Glu(OtBu)-OH analytical standard for calibration and comparison.

-

Instrumentation (Thermo Scientific Orbitrap Exploris or similar): a. Ionization Mode: Electrospray Ionization, Positive (ESI+). b. Infusion: Direct infusion via syringe pump or flow injection analysis. c. MS Settings: i. Resolution: Set to >120,000 to resolve isotopic peaks. ii. Scan Range: m/z 400-450 to encompass the molecular ions. iii. AGC Target: 1e6. iv. Maximum Injection Time: 200 ms. d. Data Acquisition: Acquire full scan mass spectra, averaging at least 100 scans for high precision.

-

Data Analysis: a. Identify the monoisotopic peak for the unlabeled compound (M₀) at m/z 426.1860 [M+H]⁺ and the ¹⁵N-labeled compound (M+1) at m/z 427.1831 [M+H]⁺. b. Extract the ion intensities for the M₀ and M+1 peaks from the high-resolution spectrum of the ¹⁵N-labeled sample. c. Calculate the isotopic purity (atom % ¹⁵N) using the following formula: Atom % ¹⁵N = [Intensity(M+1) / (Intensity(M₀) + Intensity(M+1))] x 100% d. Correct for the natural abundance of ¹³C and other isotopes by analyzing the unlabeled standard to determine its natural M+1 intensity.

Mandatory Visualizations

The following diagrams illustrate the key workflows associated with the synthesis and analysis of Fmoc-Glu(OtBu)-OH-¹⁵N.

Caption: Chemical synthesis workflow for Fmoc-Glu(OtBu)-OH-¹⁵N.

Caption: Analytical workflow for isotopic purity determination.

Caption: Use of Fmoc-Glu(OtBu)-OH-¹⁵N in an SPPS cycle.

References

- 1. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% | CNLM-4753-H-1 [isotope.com]

- 3. nbinno.com [nbinno.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide to the Stability and Storage of Fmoc-Glu(OtBu)-OH-15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester, with a specific focus on the ¹⁵N-labeled variant (Fmoc-Glu(OtBu)-OH-¹⁵N). Understanding the stability profile of this critical reagent is paramount for ensuring the integrity and success of peptide synthesis and other advanced applications in drug development and scientific research.

Chemical Structure and Properties

Fmoc-Glu(OtBu)-OH-¹⁵N is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). The ¹⁵N isotopic label provides a valuable tool for nuclear magnetic resonance (NMR) studies of peptide and protein structure and dynamics.

Below is a diagram illustrating the chemical structure of Fmoc-Glu(OtBu)-OH-¹⁵N.

Caption: Chemical structure of Fmoc-Glu(OtBu)-OH-¹⁵N.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of Fmoc-Glu(OtBu)-OH-¹⁵N. The following conditions are recommended by various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated at +2°C to +8°C or frozen at -20°C.[1][2] | Minimizes degradation reactions and preserves long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) and keep desiccated.[1] | Protects against moisture and oxidative degradation. |

| Light | Protect from light.[1] | The fluorenyl moiety of the Fmoc group can be susceptible to photolytic degradation. |

Stability Profile

The stability of Fmoc-Glu(OtBu)-OH-¹⁵N is influenced by its chemical structure, the presence of impurities, and environmental factors. The isotopic ¹⁵N label is not expected to significantly alter the chemical stability compared to the unlabeled compound.

pH Stability

-

Acidic Conditions: The Fmoc protecting group is stable under acidic conditions.[3][4][5] This property is fundamental to the orthogonal strategy of Fmoc-based peptide synthesis, where acid-labile side-chain protecting groups are cleaved while the Fmoc group remains intact. The tert-butyl (OtBu) ester protecting the side-chain carboxyl group is also stable to mildly acidic conditions but can be cleaved by strong acids like trifluoroacetic acid (TFA).

-

Basic Conditions: The Fmoc group is highly labile to basic conditions, particularly secondary amines like piperidine.[3][4] This lability is exploited for its removal during SPPS. Exposure to even weak bases during storage or handling can lead to premature deprotection.

Impurities Affecting Stability

The presence of certain impurities can compromise the long-term stability of Fmoc-Glu(OtBu)-OH-¹⁵N:

| Impurity | Potential Impact |

| Free Amino Acid | Can catalyze the autocatalytic cleavage of the Fmoc group during storage, reducing the purity and stability of the reagent.[6][7] |

| Acetate | Traces of acetic acid can lead to the formation of acetylated byproducts (capping) during peptide synthesis, resulting in truncated peptide sequences.[6][7] |

| Ethyl Acetate | Residual ethyl acetate from the manufacturing process can slowly hydrolyze to form acetic acid during storage, thereby increasing the risk of capping.[6] |

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and ensuring the quality of synthetic peptides.

Caption: Potential degradation pathways of Fmoc-Glu(OtBu)-OH-¹⁵N.

-

Base-Mediated Fmoc Cleavage: This is the most significant and well-characterized degradation pathway for Fmoc-protected amino acids. In the presence of a base, such as piperidine, the Fmoc group is cleaved via a β-elimination mechanism to yield dibenzofulvene and the free amino acid. The dibenzofulvene can then react with piperidine to form a stable adduct.

-

Acid-Mediated Side-Chain Deprotection: While the Fmoc group is stable to acid, the tert-butyl ester on the glutamic acid side chain is designed to be cleaved by strong acids like TFA. This is a deliberate step at the end of peptide synthesis but constitutes degradation if it occurs prematurely.

Experimental Protocols for Stability and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and stability of Fmoc-Glu(OtBu)-OH-¹⁵N.

General HPLC Method for Purity Determination

A stability-indicating HPLC method should be capable of separating the intact Fmoc-Glu(OtBu)-OH-¹⁵N from its potential degradation products and process-related impurities.

Caption: General workflow for HPLC purity analysis.

Typical HPLC Parameters:

-

Column: C18 reverse-phase, 3-5 µm particle size.

-

Mobile Phase A: Water with 0.1% TFA or 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

-

Detection: UV absorbance at approximately 265 nm (for the Fmoc group) and 301 nm (for the dibenzofulvene adduct).

-

Column Temperature: Ambient or controlled (e.g., 25-30°C).

Note: Specific gradient conditions and run times should be optimized to achieve adequate separation of all relevant species.

Conclusion

The stability of Fmoc-Glu(OtBu)-OH-¹⁵N is critical for its successful application in research and development. By adhering to the recommended storage conditions of refrigeration, desiccation, and protection from light, researchers can minimize degradation and ensure the high purity of this essential reagent. Understanding the potential degradation pathways, primarily the base-lability of the Fmoc group, allows for appropriate handling and troubleshooting. Regular purity assessment by a validated stability-indicating HPLC method is recommended to confirm the integrity of the material over time. While specific quantitative stability data for the ¹⁵N-labeled compound is not widely published, the principles governing the stability of Fmoc-protected amino acids provide a robust framework for its proper storage and handling.

References

- 1. innospk.com [innospk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. microchemlab.com [microchemlab.com]

- 7. Fmoc-Glu(OtBu)-OH, 71989-18-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

An In-depth Technical Guide to Fmac and OtBu Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups, foundational tools in modern solid-phase peptide synthesis (SPPS). A thorough understanding of their chemistry, strategic application, and experimental protocols is critical for the successful synthesis of peptides for research and therapeutic development.

Core Concepts: The Orthogonal Protection Strategy

In multi-step chemical synthesis, particularly of complex biomolecules like peptides, protecting groups are essential for preventing unwanted side reactions. The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis due to its orthogonality . This means that the two protecting groups are removed by different chemical mechanisms, allowing for selective deprotection at specific stages of the synthesis.[1]

The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. This group is stable to acidic conditions but is readily removed by a weak base, typically piperidine. Conversely, reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyl (tBu) ether for tyrosine, serine, and threonine, and the tert-butyl (OtBu) ester for aspartic and glutamic acid. These side-chain protecting groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support.

This orthogonal scheme ensures that the peptide chain can be elongated in a controlled, stepwise manner without compromising the integrity of the side-chain functionalities until the final deprotection step.

The Fmoc Protecting Group: A Base-Labile Guardian

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard temporary protecting group for the α-amino function in SPPS. Its widespread adoption is due to its stability under acidic and neutral conditions and its rapid cleavage under mild basic conditions.

Mechanism of Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Deprotection: The removal of the Fmoc group is achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The dibenzofulvene is subsequently trapped by the amine base.

The progress of the deprotection reaction can be conveniently monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance.

Quantitative Data: Fmoc Deprotection Kinetics

The cleavage of the Fmoc group is a rapid process, which is essential for efficient peptide synthesis.

| Deprotection Reagent | Solvent | Half-life (t½) |

| 20% Piperidine | DMF | ~7 seconds |

| 50% Piperidine | DMF | ~3 seconds |

| 1 M DBU | DMF | ~15 seconds |

Note: Half-life can be influenced by factors such as the specific amino acid residue, peptide sequence, and resin matrix.

The OtBu Protecting Group: An Acid-Labile Shield

The tert-butyl (OtBu) protecting group is commonly used to protect the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) in Fmoc-based SPPS.[2] Its stability to the basic conditions required for Fmoc removal and its clean cleavage under acidic conditions make it an ideal orthogonal partner.

Mechanism of Protection and Deprotection

Protection: The OtBu ester is typically formed by the acid-catalyzed reaction of the carboxylic acid with isobutylene or by esterification using tert-butanol. For peptide synthesis, the pre-protected amino acid, Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH, is used.

Deprotection: The OtBu group is removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by scavengers in the cleavage cocktail or deprotonates to form isobutylene.

Quantitative Data: OtBu Deprotection Kinetics

The cleavage of the OtBu group is generally slower than that of the Fmoc group and is dependent on the concentration and strength of the acid, as well as the presence of scavengers. While specific half-life data is less commonly reported than for Fmoc, complete cleavage is typically achieved within a few hours under standard conditions.

| Cleavage Reagent | Typical Conditions | Cleavage Time |

| 95% TFA, 2.5% H₂O, 2.5% TIS | Room Temperature | 1-4 hours |

| TFA/DCM (1:1) | Room Temperature | 2-6 hours |

Note: Cleavage times can be affected by the peptide sequence, the presence of other protecting groups, and the specific cleavage cocktail composition. TIS (triisopropylsilane) is a common scavenger used to quench the reactive tert-butyl cations generated during deprotection.

Experimental Protocols

Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol describes the synthesis of the protected amino acid building block.

Materials:

-

L-Glutamic acid

-

tert-Butanol

-

Sulfuric acid (concentrated)

-

Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Esterification to form H-Glu(OtBu)-OH:

-

Suspend L-glutamic acid in a mixture of tert-butanol and an inert solvent (e.g., dichloromethane).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product.

-

Purify the resulting H-Glu(OtBu)-OH.

-

-

Fmoc Protection:

-

Dissolve H-Glu(OtBu)-OH in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Add Fmoc-OSu portion-wise while maintaining the pH at 8-9.

-

Stir the reaction at room temperature overnight.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-L-Glu(OtBu)-OH.

-

Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Glu(OtBu)-OH

This protocol outlines a single coupling cycle in an Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

Fmoc-Glu(OtBu)-OH

-

Rink Amide resin (or other suitable solid support)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagents in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), DCM (3 times), and MeOH (3 times).

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin-bound peptide with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Visualizations

Orthogonal Protection Strategy

Caption: Orthogonal protection in Fmoc/tBu SPPS.

SPPS Workflow with Fmoc/OtBu Chemistry

Caption: A typical cycle in solid-phase peptide synthesis.

Conclusion

The Fmoc and OtBu protecting groups, employed in an orthogonal strategy, have revolutionized peptide synthesis, enabling the routine and automated production of complex peptides. A deep understanding of their chemical properties, reaction mechanisms, and the practical aspects of their use is paramount for any researcher in the fields of chemistry, biochemistry, and drug development. The careful selection of protecting groups and optimization of reaction conditions are key to achieving high yields and purity in peptide synthesis.

References

Technical Guide: Certificate of Analysis for Fmoc-Glu(OtBu)-OH-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of Fmoc-L-Glutamic acid(γ-OtBu)-¹⁵N-OH, a critical raw material in peptide synthesis, particularly for isotopic labeling in NMR studies and mass spectrometry-based proteomics.

Quantitative Data Summary

The following tables summarize the typical specifications found on a Certificate of Analysis for Fmoc-Glu(OtBu)-OH-¹⁵N. These values represent the acceptable quality parameters for use in research and pharmaceutical development.

Table 1: Identity and Physicochemical Properties

| Parameter | Specification |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid-γ-O-t-butyl ester-¹⁵N |

| Linear Formula | t-Bu-O₂C(CH₂)₂CH(¹⁵NH-Fmoc)CO₂H[1] |

| Molecular Weight | 426.47 g/mol [1] |

| Appearance | White to off-white solid |

| Form | Solid[2] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Typical Method |

| Chemical Purity (Assay) | ≥ 99.0% | HPLC |

| Isotopic Purity (¹⁵N) | ≥ 98 atom % ¹⁵N[1] | Mass Spectrometry / NMR |

| Enantiomeric Purity | ≥ 99.8% L-enantiomer | Chiral HPLC |

| Free Amino Acid Content | ≤ 0.2% | GC or HPLC |

| Acetate Content | ≤ 0.02% | IC or HPLC |

Table 3: Optical Properties

| Parameter | Specification |

| Optical Activity | [α]²⁵/D -4.21°, c = 1 in acetic acid: water (4:1)[1] |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard industry practices for the quality control of Fmoc-protected amino acids.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject 10 µL of the prepared sample.

-

Run the gradient program and record the chromatogram.

-

Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is used to separate and quantify the L- and D-enantiomers of the amino acid derivative.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of hexane and ethanol with a small percentage of an acidic modifier like trifluoroacetic acid (e.g., 80:20 Hexane:Ethanol + 0.1% TFA). The exact ratio may need to be optimized for the specific column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the sample.

-

Run the isocratic mobile phase and record the chromatogram.

-

Identify the peaks corresponding to the L- and D-enantiomers based on a reference standard.

-

Calculate the enantiomeric excess (%ee) using the peak areas.

-

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of ¹⁵N.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Mode: Positive or negative ion mode, depending on which provides a better signal.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol to a concentration of approximately 10 µg/mL.

-

Procedure:

-

Infuse the sample solution directly into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range.

-

Observe the molecular ion peak and its isotopic distribution. The ¹⁵N-labeled compound will have a mass shift of +1 compared to the unlabeled compound.

-

The relative intensities of the M and M+1 peaks are used to calculate the atom % ¹⁵N.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Incorporation

¹H and ¹³C NMR are used to confirm the chemical structure, while ¹⁵N NMR can directly observe the labeled nitrogen.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: Confirms the presence of all expected protons and their chemical environment.

-

¹³C NMR: Confirms the carbon backbone of the molecule.

-

¹⁵N NMR (optional, direct observation): A single peak will confirm the presence of the ¹⁵N label. More commonly, ¹H-¹⁵N correlation experiments (like HSQC) are used in peptide applications.

-

-

Procedure:

-

Prepare the sample and place it in the NMR spectrometer.

-

Acquire the desired NMR spectra.

-

Process and analyze the spectra to ensure they are consistent with the expected structure of Fmoc-Glu(OtBu)-OH-¹⁵N.

-

Polarimetry for Optical Rotation

This technique measures the rotation of plane-polarized light by the chiral molecule in solution to confirm its stereochemistry.

-

Instrumentation: A polarimeter.

-

Light Source: Sodium D-line (589 nm).

-

Sample Cell: 1 dm path length.

-

Solvent: A 4:1 mixture of acetic acid and water.

-

Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a concentration of 1 g/100 mL (c=1)[1].

-

Procedure:

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the sample cell with the prepared solution, ensuring there are no air bubbles.

-

Place the sample cell in the polarimeter and measure the optical rotation at 25°C.

-

The observed rotation is reported as the specific rotation [α].

-

Visualizations

Quality Control Workflow for Fmoc-Glu(OtBu)-OH-¹⁵N

The following diagram illustrates the logical workflow for the quality control and analysis of Fmoc-Glu(OtBu)-OH-¹⁵N, from initial receipt of the raw material to its final release for use in synthesis.

References

Applications of Stable Isotopes in Peptide Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications of stable isotopes in modern peptide research. From elucidating protein dynamics and interactions to enhancing drug development pipelines, stable isotope labeling has become an indispensable tool. This document details the fundamental principles, experimental workflows, and practical applications of these powerful techniques, offering researchers a thorough understanding of how to leverage stable isotopes to advance their scientific inquiries.

Quantitative Proteomics: Unraveling the Dynamics of the Proteome

Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate comparison of protein abundance between different biological samples. These methods introduce a mass difference between proteins from different experimental conditions, allowing for their simultaneous analysis and relative or absolute quantification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids.[1] As cells grow and synthesize proteins, these labeled amino acids are incorporated into their proteomes.[1] This in vivo labeling approach minimizes experimental variability as samples can be mixed at an early stage.[2]

The SILAC workflow can be broadly divided into three stages: labeling, sample processing, and data analysis.

Caption: A generalized workflow for a SILAC experiment.

I. Cell Culture and Labeling (Adaptation Phase) [3]

-

Media Preparation: Prepare SILAC-specific cell culture media (e.g., DMEM or RPMI 1640) that lacks the amino acids to be used for labeling (typically L-arginine and L-lysine). Supplement one batch of media with the "light" (natural abundance) amino acids and another with the "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine). It is crucial to use dialyzed fetal bovine serum (FBS) to avoid introducing unlabeled amino acids.[4]

-

Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

-

Passaging: Passage the cells for at least five to six cell divisions to ensure complete incorporation (>95%) of the labeled amino acids into the proteome.[5]

-

Incorporation Check (Optional but Recommended): To verify complete labeling, harvest a small aliquot of cells from the "heavy" culture, extract proteins, perform a tryptic digest, and analyze by mass spectrometry. The absence of "light" peptides confirms complete incorporation.[5]

II. Experimental Phase and Sample Collection

-

Apply Treatment: Once complete labeling is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment, induction of a signaling pathway). The other cell population serves as the control.

-

Cell Harvesting and Lysis: Harvest both cell populations separately. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

III. Sample Preparation for Mass Spectrometry

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.[2]

-

Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the mixed lysate using a denaturing agent like urea or SDS. Reduce the disulfide bonds with a reducing agent such as dithiothreitol (DTT) and subsequently alkylate the free cysteine residues with an alkylating agent like iodoacetamide (IAA) to prevent disulfide bond reformation.

-

In-solution or In-gel Digestion:

-

In-solution Digestion: Dilute the denatured and alkylated protein mixture to reduce the denaturant concentration and digest the proteins into peptides using a protease, most commonly trypsin.

-

In-gel Digestion: Alternatively, separate the protein mixture by SDS-PAGE. Excise the entire gel lane, cut it into smaller pieces, and perform in-gel digestion with trypsin.[6] This method can help to reduce sample complexity.

-

-

Peptide Desalting and Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

IV. LC-MS/MS Analysis and Data Interpretation

-

Liquid Chromatography (LC) Separation: Separate the desalted peptides using reverse-phase liquid chromatography. The peptides will elute based on their hydrophobicity.

-